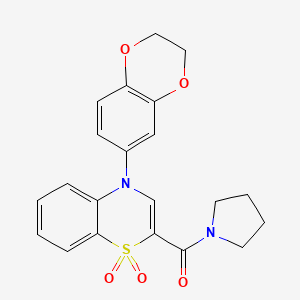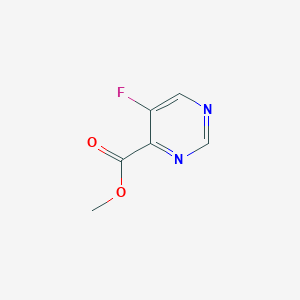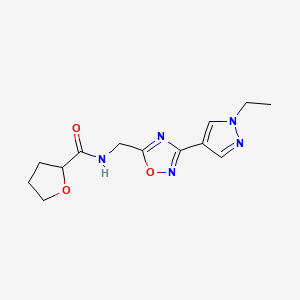![molecular formula C18H15ClN2O2 B2682083 3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene CAS No. 477887-97-1](/img/structure/B2682083.png)
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilinocarbonyl group, an oxime moiety, and a chlorinated dihydronaphthalene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anilinocarbonyl Intermediate: Aniline is reacted with phosgene to form an anilinocarbonyl chloride intermediate.
Oxime Formation: The anilinocarbonyl chloride is then reacted with hydroxylamine to form the corresponding oxime.
Naphthalene Derivative Formation: The oxime is subsequently reacted with 4-chloro-1,2-dihydronaphthalene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The chlorinated naphthalene core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s oxime group can form hydrogen bonds with biological macromolecules, while the chlorinated naphthalene core can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1,2-dihydronaphthalene: Lacks the anilinocarbonyl and oxime groups, resulting in different chemical properties and reactivity.
Anilinocarbonyl Chloride: Contains the anilinocarbonyl group but lacks the naphthalene core and oxime moiety.
Oxime Derivatives: Compounds with similar oxime groups but different core structures.
Uniqueness
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and interact with biological targets in distinct ways.
Propiedades
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-14(11-10-13-6-4-5-9-16(13)17)12-20-23-18(22)21-15-7-2-1-3-8-15/h1-9,12H,10-11H2,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADUQFQJLZZVOV-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)
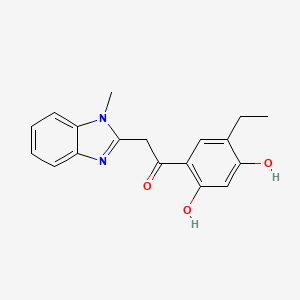
![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)
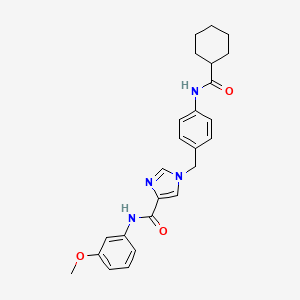
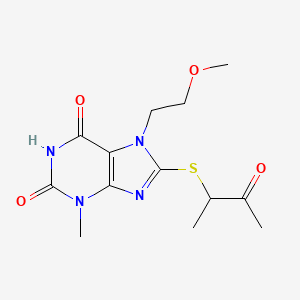

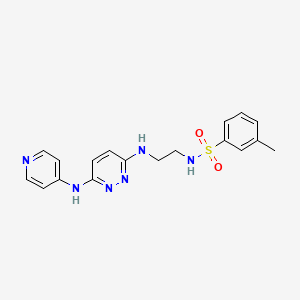
![8-(3-ethoxypropyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2682015.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)
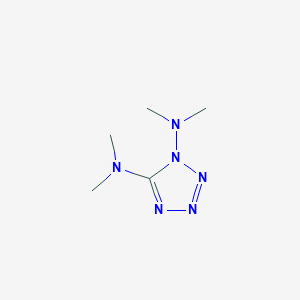
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)
